8-Nitro-2-piperidin-1-ylquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
8-nitro-2-piperidin-1-ylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c18-17(19)12-6-4-5-11-7-8-13(15-14(11)12)16-9-2-1-3-10-16/h4-8H,1-3,9-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMZIKCSVMFQPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(C=CC=C3[N+](=O)[O-])C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 8 Nitro 2 Piperidin 1 Ylquinoline
Strategic Approaches for Quinoline (B57606) Scaffold Construction
The assembly of the bicyclic quinoline ring system is the foundational step in the synthesis of 8-Nitro-2-piperidin-1-ylquinoline. Various named reactions have been developed and refined over the years to afford substituted quinolines, with the choice of method often dictated by the desired substitution pattern and the availability of starting materials.
Vilsmeier-Haack Formylation in Quinoline Precursor Synthesis
The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of activated aromatic and heteroaromatic compounds. niscpr.res.in In the context of quinoline synthesis, it is frequently employed to generate 2-chloro-3-formylquinolines from readily available N-arylacetamides. rsc.orgresearchgate.net This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). chemijournal.comchemijournal.com
The process involves the treatment of a substituted acetanilide (B955) with the Vilsmeier reagent, which leads to an electrophilic cyclization onto the aniline (B41778) ring, followed by dehydration and chlorination to yield the 2-chloro-3-formylquinoline core. rsc.orgchemijournal.com The resulting 2-chloroquinoline (B121035) derivatives are highly valuable intermediates, as the chlorine atom at the C-2 position is activated for subsequent nucleophilic substitution, providing a direct route for the introduction of moieties such as piperidine (B6355638). researchgate.netbohrium.com The formyl group at the C-3 position also offers a handle for further chemical modifications. chemijournal.comchemijournal.com The efficiency of the Vilsmeier-Haack cyclization can be influenced by the electronic nature of the substituents on the N-arylacetamide, with electron-donating groups generally favoring the reaction. researchgate.net
Table 1: Synthesis of 2-Chloro-3-formylquinolines via Vilsmeier-Haack Reaction
| Starting Material (N-Arylacetamide) | Reaction Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Acetanilide | DMF, POCl₃, 0-5°C then heat | 2-Chloro-3-formylquinoline | Good | researchgate.net |
| o-Methylacetanilide | DMF, POCl₃, 80-90°C, 6-8h | 2-Chloro-8-methyl-3-formylquinoline | 63% | chemijournal.comchemijournal.com |
This table is a representative summary of findings and specific yields can vary based on precise reaction conditions.
Friedländer Annulation and Related Condensation Reactions
The Friedländer synthesis is a classic and widely utilized method for constructing quinolines. organic-chemistry.org It involves the acid- or base-catalyzed condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (a ketone or aldehyde). organic-chemistry.orgiipseries.org The reaction proceeds through an initial aldol-type condensation to form an enone or enal, followed by cyclization via intramolecular Schiff base formation and subsequent aromatization to the quinoline ring. iipseries.org
This method is highly versatile, allowing for the synthesis of a diverse range of polysubstituted quinolines by varying the two starting components. researchgate.netnih.gov Modern variations of the Friedländer reaction employ a variety of catalysts, including Lewis acids like neodymium(III) nitrate, zinc triflate, and gold(III) chloride, to improve yields and reaction conditions, often allowing the reaction to proceed at ambient temperatures. iipseries.orgresearchgate.netresearchgate.net For the synthesis of a precursor to this compound, one might start with a 2-amino-3-nitrobenzaldehyde (B1282706) and react it with a ketone that can provide the atoms for the pyridine (B92270) ring.
Table 2: Examples of Friedländer Annulation for Quinoline Synthesis
| 2-Aminoaryl Carbonyl | Methylene Compound | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| o-Aminoaryl aldehyde/ketone | Ketone | KOH | Substituted quinoline | iipseries.org |
| o-Nitroarylcarbaldehyde | Ketone/Aldehyde | Fe, aq. HCl (in situ reduction) | Mono- or disubstituted quinolines | researchgate.net |
| o-Aminoaryl ketone | Carbonyl compound | Zinc triflate, microwave, solvent-free | 2,4-Disubstituted quinoline | researchgate.net |
This table illustrates the versatility of the Friedländer synthesis with different starting materials and catalysts.
Incorporation of the Piperidine Moiety
Once the quinoline scaffold, appropriately functionalized with a leaving group at the C-2 position, has been synthesized, the next key step is the introduction of the piperidine ring.
Nucleophilic Aromatic Substitution Reactions at the C-2 Position
The C-2 and C-4 positions of the quinoline ring are electron-deficient due to the electron-withdrawing effect of the ring nitrogen atom. This electronic property makes these positions susceptible to nucleophilic aromatic substitution (SNA_r), especially when a good leaving group, such as a halogen, is present. echemi.com The reaction of a 2-chloroquinoline with piperidine is a common and effective method for forging the C-N bond to create 2-piperidin-1-ylquinolines. thaiscience.info
The reaction typically involves heating the 2-chloroquinoline derivative with piperidine, sometimes in the presence of a base like potassium carbonate or a phase transfer catalyst such as cetyltrimethylammonium bromide (CTAB) to enhance the reaction rate and yield. thaiscience.info The choice of solvent can range from polar protic (e.g., ethanol) to polar aprotic (e.g., DMF), or even solvent-free conditions. thaiscience.info The presence of an electron-withdrawing group, such as a nitro group, elsewhere on the quinoline ring can further activate the C-2 position towards nucleophilic attack. semanticscholar.org
Catalytic Coupling Strategies for C-N Bond Formation
In addition to classical SNA_r reactions, modern transition-metal-catalyzed cross-coupling reactions provide powerful alternatives for C-N bond formation. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a prominent example used to couple amines with aryl halides or triflates. scienceopen.com This reaction is known for its broad substrate scope and functional group tolerance.
In this context, a 2-haloquinoline (e.g., 2-bromoquinoline) can be coupled with piperidine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base to yield this compound. scienceopen.comresearchgate.net This method can be particularly useful when the SNA_r reaction is sluggish or gives low yields. Furthermore, some methodologies report that the quinoline substrate itself can act as a ligand for the palladium catalyst, facilitating one-pot cross-coupling and C-H functionalization reactions. nih.gov
Introduction and Derivatization of the Nitro Group
The final key structural feature of the target molecule is the nitro group at the C-8 position. This group can be introduced either before or after the construction of the quinoline ring and the addition of the piperidine moiety.
Direct nitration of the quinoline ring is a common method. The reaction of quinoline with a mixture of nitric acid and sulfuric acid typically yields a mixture of 5-nitro- and 8-nitroquinolines. pjsir.org The regioselectivity can be influenced by the reaction conditions and the presence of other substituents on the ring. For instance, the nitration of 6-bromoquinoline (B19933) has been shown to produce 6-bromo-5-nitroquinoline (B1267105), where the nitro group activates the adjacent bromine for subsequent nucleophilic substitution. semanticscholar.orgactascientific.com A strategy for the target compound could involve the nitration of 2-piperidin-1-ylquinoline (B181218) or a 2-chloroquinoline precursor. Nitration of 1-acetyl-1,2,3,4-tetrahydroquinoline, followed by hydrolysis and dehydrogenation, has also been explored as a route to nitroquinolines. cdnsciencepub.com
An alternative approach involves starting with a pre-nitrated precursor, such as a nitro-substituted aniline, and then constructing the quinoline ring using a method like the Skraup or Friedländer synthesis. researchgate.netcdnsciencepub.com
The nitro group itself is a versatile functional group. Its most common derivatization is reduction to an amino group (–NH₂). This transformation can be achieved using various reducing agents, such as metals (e.g., Fe, SnCl₂) in acid, or catalytic hydrogenation. acs.org The resulting 8-amino-2-piperidin-1-ylquinoline can then serve as a precursor for a wide range of other derivatives through reactions characteristic of aromatic amines, such as diazotization, acylation, and alkylation.
Regioselective Nitration Protocols for the Quinoline Ring
The introduction of a nitro group at a specific position on the quinoline ring is a critical step in the synthesis of this compound. The regioselectivity of electrophilic aromatic substitution, such as nitration, on the quinoline scaffold is heavily influenced by the reaction conditions and the electronic nature of the heterocyclic system.
Under strongly acidic conditions, like a mixture of nitric acid and sulfuric acid, the quinoline nitrogen is protonated to form the quinolinium ion. This protonation deactivates the pyridine ring towards electrophilic attack more than the benzene (B151609) ring. Consequently, substitution occurs preferentially on the carbocyclic (benzene) ring. stackexchange.com The electron-withdrawing effect of the protonated nitrogen directs the incoming electrophile to the 5- and 8-positions. stackexchange.com Studies have shown that the nitration of quinoline at 0°C with mixed acid yields an almost equal mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline (B147351). stackexchange.com
The mechanism involves the attack of the nitronium ion (NO₂⁺) on the electron-rich benzene ring of the quinolinium cation. The stability of the resulting Wheland intermediates determines the product distribution. Attack at the 5- and 8-positions allows for resonance structures that keep the aromatic sextet of the adjacent ring intact, which is energetically more favorable than attack at the 6- or 7-positions. stackexchange.com
For the synthesis of this compound, two primary pathways can be envisioned:
Nitration of 2-piperidin-1-ylquinoline.
Nucleophilic substitution of a leaving group at the 2-position of 8-nitroquinoline with piperidine.
In the first pathway, the piperidinyl group at the C2 position is a strong electron-donating group, which would activate the quinoline ring. However, under the strong acidic conditions required for nitration, the piperidine nitrogen would also be protonated, diminishing its activating effect. The directing influence would then be a complex interplay between the two protonated nitrogen atoms.
Alternatively, nitration of quinoline 1-oxide has been studied as a method to control regioselectivity. The O-protonated quinoline 1-oxide is nitrated at the 5- and 8-positions, while the unprotonated form is nitrated at the 4-position. elsevierpure.com The ratio of 5-nitro to 8-nitro substitution can be influenced by the acidity of the medium. elsevierpure.com
| Starting Material | Nitrating Agent | Conditions | Products | Reference |
| Quinoline | HNO₃ / H₂SO₄ | 0 °C | 5-Nitroquinoline & 8-Nitroquinoline (~1:1 ratio) | stackexchange.com |
| Quinoline 1-Oxide | TFSA-TFA system | Acidic | 5- and 8-Nitroquinoline 1-oxide | elsevierpure.com |
| 5,8-Dichloroquinoline | Fuming HNO₃ / Oleum | 60 °C, 45 h | 6-Nitro-5,8-dichloroquinoline | stackexchange.com |
This table illustrates general regioselective nitration protocols for the quinoline ring.
Reductive Transformations of the Nitro Functionality
The nitro group of this compound is a versatile functional group that can be readily reduced to an amino group, yielding 8-Amino-2-piperidin-1-ylquinoline. This transformation is a key step in the synthesis of many biologically active quinoline derivatives. A variety of reducing agents can be employed for this purpose, with the choice of reagent often depending on the presence of other reducible functional groups in the molecule.
Common methods for the reduction of aromatic nitro groups include:
Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as Palladium on carbon (Pd/C), Platinum oxide (PtO₂), or Raney Nickel. This method is generally clean and efficient but may not be suitable for molecules containing other reducible groups like alkenes or alkynes.
Metal/Acid Systems: Combinations like Tin (Sn) or Iron (Fe) in hydrochloric acid (HCl), or Zinc (Zn) in acetic acid are classic and effective methods. rsc.org For instance, the reduction of a nitro group on a naphthalenic system has been successfully achieved using powdered zinc in a mixture of methanol (B129727) and acetic acid, yielding the corresponding amine without side products. rsc.org
Transfer Hydrogenation: Using a hydrogen donor like hydrazine, ammonium (B1175870) formate, or cyclohexene (B86901) in the presence of a catalyst (e.g., Pd/C). This avoids the need for handling gaseous hydrogen.
Metal Hydrides: Reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst (e.g., NiCl₂ or CoCl₂) can also be used, although they are sometimes less selective.
The resulting 8-aminoquinoline (B160924) derivative is a valuable intermediate for further functionalization, such as diazotization, acylation, or alkylation, to produce a diverse library of analogues.
| Nitro Compound Type | Reducing Agent | Conditions | Product | Reference |
| Aromatic Nitro | Powdered Zinc | Methanol/Acetic Acid | Aromatic Amine | rsc.org |
| Aromatic Nitro | 10% Pd/C, H₂ | THF, rt, 1 atm | Aromatic Amine | nih.gov |
| Aromatic Nitro | Iron, Hydrazine | N/A | Aromatic Amine (unsuccessful in a specific case) | rsc.org |
This table shows common reagents for the reduction of nitroarenes to the corresponding anilines.
Advanced Synthetic Techniques for this compound Analogues
To improve reaction times, yields, and environmental footprint, modern synthetic techniques are increasingly applied to the synthesis of heterocyclic compounds like quinoline derivatives.
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. benthamdirect.comnih.gov The use of microwave irradiation can lead to significant reductions in reaction times, often from hours to minutes, along with improved yields and product purity. benthamdirect.comacs.org
For the synthesis of quinoline analogues, microwave assistance can be applied to several key steps:
Ring Formation: Microwave irradiation has been successfully used in classic quinoline syntheses like the Skraup synthesis, drastically reducing the reaction time. nih.gov
Nucleophilic Aromatic Substitution: The substitution of a leaving group (e.g., chlorine) at the 2-position of the quinoline ring with piperidine can be accelerated using microwaves.
Multi-component Reactions: One-pot, three-component reactions to build substituted quinoline hybrids have been efficiently performed under microwave irradiation, often without the need for a catalyst. acs.org For example, mixtures of formyl-quinoline derivatives, primary heterocyclic amines, and cyclic 1,3-diketones in DMF react under microwave conditions to produce complex heterocyclic systems in minutes. acs.org
| Reaction Type | Reactants | Conditions | Advantages | Reference |
| Skraup Synthesis | 2,6-Diaminotoluene, glycerol, H₂SO₄, As₂O₅ | Microwave | Reduced reaction time | nih.gov |
| 3-Component Reaction | Formyl-quinoline, aminopyrimidine, diketone | Microwave, DMF, 125–135 °C | Fast (8-20 min), catalyst-free, high efficiency | acs.org |
| Vilsmeier-Haack Formylation | Substituted acetanilide, DMF/POCl₃ | Microwave | Efficient synthesis of 2,7-dichloro-6-fluoroquinoline-3-carbaldehyde | jmpas.com |
This table highlights the application of microwave-assisted synthesis in preparing quinoline derivatives.
Ultrasound-Assisted Synthetic Protocols
Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative method for enhancing reaction rates and yields. nih.govresearchgate.net The phenomenon of acoustic cavitation generates localized hot spots with extreme temperatures and pressures, accelerating chemical transformations.
Ultrasound has been effectively used in:
One-Pot Multi-Component Reactions: The synthesis of 2-substituted quinolines from anilines, aldehydes, and ethyl 3,3-diethoxypropionate has been achieved in water under ultrasound irradiation, using SnCl₂·2H₂O as a precatalyst. nih.gov This approach offers good yields and a green solvent.
Condensation Reactions: The synthesis of quinolinyl-acylhydrazones via condensation of 2-(piperidin-1-yl)quinoline-3-carbaldehydes with acid hydrazides is significantly accelerated by ultrasonic waves, with reaction times of only 4-6 minutes. mdpi.com
Regioselective Nitration: Ultrasonically assisted nitration of aromatic compounds has been shown to proceed smoothly, reducing reaction times from hours to 1-2 hours while maintaining high regioselectivity. scirp.org
| Reaction Type | Reactants | Conditions | Key Feature | Reference |
| 3-Component Quinoline Synthesis | Aniline, aldehyde, ethyl 3,3-diethoxypropionate | Ultrasound, SnCl₂·2H₂O, Water | Green synthesis, good yields | nih.gov |
| Acylhydrazone Formation | 2-(piperidin-1-yl)quinoline-3-carbaldehyde (B2542791), acid hydrazide | Ultrasound, Ethanol, rt | Excellent yields in 4-6 minutes | mdpi.com |
| Aromatic Nitration | Anilides, aromatic compounds | Ultrasound, Metal catalyst | Reduced reaction time (1-2 hrs), high regioselectivity | scirp.org |
This table showcases the utility of ultrasound in the synthesis of quinoline derivatives.
One-Pot Multi-Component Reaction Approaches
While a direct one-pot synthesis of this compound is not explicitly reported, several MCRs for related quinoline and 2-aminoquinoline (B145021) structures suggest potential strategies for its analogues.
A one-pot procedure for synthesizing 2-aminoquinoline derivatives involves the conversion of 2-nitrobenzaldehydes into nitrophenyl (Z)-acrylonitriles, followed by a reductive cyclization. rsc.orgrsc.org This entire sequence can be performed in a single flask.
A three-component reaction for synthesizing 1,2,4-triazolo[1,5-a]quinoline derivatives uses 2-(piperidin-1-yl)quinoline-3-carbaldehyde as a key building block, demonstrating the utility of pre-functionalized quinolines in MCRs. researchgate.net
Amidonaphthoquinones have been synthesized via a one-pot hydrogenation-coupling-oxidation protocol from the corresponding aminonaphthoquinones, a strategy that could potentially be adapted for quinoline systems. nih.gov
These methodologies highlight the power of MCRs to rapidly construct complex molecular architectures, which could be applied to the synthesis of diverse analogues of the target compound.
Mechanistic Investigations of Synthetic Pathways
Understanding the reaction mechanisms is fundamental to controlling selectivity and improving reaction outcomes. For the synthesis of this compound, the mechanism of electrophilic aromatic nitration is of paramount importance.
Recent computational and experimental studies suggest that the mechanism of electrophilic aromatic nitration is more complex than a simple two-step process. A modified mechanism involves three distinct intermediates: acs.org
An initial electrostatic and charge-transfer complex between the aromatic ring and the nitronium ion (NO₂⁺).
A single-electron transfer (SET) from the aromatic π-system to the nitronium ion, forming an intimate radical cation−molecule pair (ArH⁺•/NO₂).
Collapse of the SET complex to the traditional σ-complex, or Wheland intermediate (arenium ion).
This unified model helps explain various experimental observations, including low substrate selectivity but high positional selectivity. acs.org In the case of quinoline, the reaction proceeds through the protonated quinolinium ion. The high deactivation of the heterocyclic ring ensures that the reaction occurs on the benzenoid ring. The formation of the σ-complex at C-5 or C-8 is favored due to the ability to maintain the aromaticity of the other ring in more resonance contributors, leading to the observed regioselectivity. stackexchange.com A dearomatization-rearomatization strategy has also been developed for the meta-nitration of pyridines and quinolines, proceeding through an oxazino intermediate and involving a NO₂ radical mechanism. acs.org
Advanced Spectroscopic and Structural Elucidation for Research Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Through the analysis of ¹H and ¹³C nuclei, as well as their correlations, a complete structural map of 8-Nitro-2-piperidin-1-ylquinoline can be constructed.
Proton NMR (¹H-NMR) Analysis
The ¹H-NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the quinoline (B57606) and piperidine (B6355638) rings. The aromatic region will feature signals for the five protons on the quinoline core. The proton at the C4 position is anticipated to appear as a doublet, coupled to the proton at C3. The protons on the benzene (B151609) ring portion of the quinoline system (H5, H6, and H7) will present as a complex multiplet, influenced by the electron-withdrawing nitro group at the C8 position. Specifically, the proton at C7 is expected to be a doublet of doublets due to coupling with both H6 and H5. The H5 and H6 protons would likely appear as multiplets.
The piperidine ring protons will show characteristic signals in the aliphatic region of the spectrum. The four protons on the carbons adjacent to the nitrogen atom (C2' and C6') are expected to appear as a multiplet. The remaining six protons on the C3', C4', and C5' carbons of the piperidine ring would also likely present as a complex multiplet further upfield.
Table 1: Predicted ¹H-NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~8.0-8.2 | d | ~8.5 | 1H | H-4 |
| ~7.8-7.9 | dd | ~8.0, 1.5 | 1H | H-7 |
| ~7.4-7.6 | m | - | 2H | H-5, H-6 |
| ~7.0-7.1 | d | ~8.5 | 1H | H-3 |
| ~3.6-3.8 | m | - | 4H | H-2', H-6' (piperidine) |
| ~1.6-1.8 | m | - | 6H | H-3', H-4', H-5' (piperidine) |
Note: Predicted values are based on analysis of similar structures and general principles of NMR spectroscopy. Actual experimental values may vary.
Carbon-13 NMR (¹³C-NMR) Analysis
The ¹³C-NMR spectrum will provide information on the carbon framework of the molecule. The spectrum is expected to show 14 distinct signals, corresponding to the 14 unique carbon atoms in this compound. The carbon atoms of the quinoline ring will appear in the downfield region (typically δ 110-160 ppm). The C8 carbon, directly attached to the nitro group, will be significantly deshielded. The C2 carbon, bonded to the piperidine nitrogen, is also expected to be in the downfield region. The carbons of the piperidine ring will be observed in the upfield aliphatic region (typically δ 20-60 ppm).
Table 2: Predicted ¹³C-NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~158 | C-2 |
| ~148 | C-8a |
| ~145 | C-8 |
| ~138 | C-4 |
| ~130 | C-6 |
| ~128 | C-4a |
| ~125 | C-5 |
| ~123 | C-7 |
| ~115 | C-3 |
| ~53 | C-2', C-6' (piperidine) |
| ~26 | C-4' (piperidine) |
| ~24 | C-3', C-5' (piperidine) |
Note: Predicted values are based on analysis of similar structures and general principles of NMR spectroscopy. Actual experimental values may vary.
Two-Dimensional NMR Techniques for Connectivity Determination
To definitively assign all proton and carbon signals and confirm the structure, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.
COSY: This experiment would reveal the ¹H-¹H coupling correlations, establishing the connectivity of protons within the quinoline and piperidine ring systems. For example, it would show the correlation between H-3 and H-4, as well as the correlations among the protons of the piperidine ring.
HSQC: This experiment would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the carbon signals based on the already assigned proton signals.
HMBC: This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between the piperidine ring and the quinoline core, for instance, by showing a correlation between the H-2'/H-6' protons of the piperidine ring and the C-2 carbon of the quinoline ring. It would also confirm the position of the nitro group by showing correlations between protons on the quinoline ring and the C-8 carbon.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. The FTIR spectrum of this compound is expected to show characteristic absorption bands. Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) are anticipated around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. The C-N stretching vibrations of the piperidine-quinoline bond would likely appear in the region of 1250-1350 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine ring will be observed just below 3000 cm⁻¹. Aromatic C=C and C=N stretching vibrations from the quinoline ring will be visible in the 1400-1600 cm⁻¹ region. heteroletters.org
Table 3: Expected FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| ~3100-3000 | Aromatic C-H Stretch |
| ~2950-2850 | Aliphatic C-H Stretch |
| ~1560-1520 | Asymmetric NO₂ Stretch |
| ~1600-1450 | Aromatic C=C and C=N Stretch |
| ~1385-1345 | Symmetric NO₂ Stretch |
| ~1350-1250 | C-N Stretch |
Note: Expected values are based on characteristic absorption frequencies for the respective functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to exhibit absorption maxima (λ_max) corresponding to π → π* and n → π* transitions. researchgate.net The quinoline system itself has characteristic absorptions, which will be modified by the presence of the electron-donating piperidine group and the electron-withdrawing nitro group. These substituents will likely cause a bathochromic (red) shift in the absorption bands compared to unsubstituted quinoline. The π → π* transitions of the extended aromatic system are expected to appear in the range of 300-400 nm. researchgate.net A weaker n → π* transition associated with the nitro group may also be observed.
Table 4: Predicted UV-Vis Absorption Data for this compound
| Wavelength (λ_max, nm) | Type of Transition |
| ~350-380 | π → π |
| ~280-320 | π → π |
Note: Predicted values are based on the analysis of similar chromophoric systems. The solvent used can influence the exact absorption maxima.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS would be used to measure the exact mass of the molecular ion. The calculated monoisotopic mass for C₁₄H₁₅N₃O₂ is 257.1164 Da. An experimental HRMS measurement confirming this mass to within a few parts per million would provide strong evidence for the molecular formula of the compound. For instance, a related compound, (E)-Ethyl 2-cyano-3-[5-nitro-2-(piperidin-1-yl)phenyl]acrylate, with a calculated mass for [M+H]⁺ of 330.138, was found to have an experimental mass of 330.140, confirming its composition. niscpr.res.in
Table 5: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₄H₁₅N₃O₂ |
| Calculated Monoisotopic Mass | 257.1164 |
| Ionization Mode | ESI+ |
| Expected Ion | [M+H]⁺ |
| Expected m/z | 258.1237 |
Single-Crystal X-ray Diffraction for Definitive Solid-State Molecular Structure
No published single-crystal X-ray diffraction data for this compound could be located. This technique would be essential to confirm the connectivity of the atoms and to understand the precise geometry of the molecule in the solid state, including the planarity of the quinoline system and the conformation of the piperidine ring.
Elemental Analysis for Empirical Formula Validation
Specific elemental analysis data for this compound is not available in the reviewed literature. For a compound with the molecular formula C₁₄H₁₅N₃O₂, the theoretical elemental composition would be:
Carbon (C): 65.35%
Hydrogen (H): 5.88%
Nitrogen (N): 16.33%
Experimental verification of these percentages is a standard and necessary step for the validation of a newly synthesized compound's empirical formula.
Computational and Theoretical Chemistry Studies of 8 Nitro 2 Piperidin 1 Ylquinoline
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. It is instrumental in predicting the geometry, stability, and reactivity of chemical compounds.
The first step in a DFT study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For a molecule like 8-Nitro-2-piperidin-1-ylquinoline, which contains a flexible piperidine (B6355638) ring, conformational analysis is crucial. This involves identifying various possible spatial arrangements (conformers) and their relative energies to determine the most stable conformation.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
In the case of this compound, the electron-withdrawing nitro group at the 8-position is expected to lower the energy of both the HOMO and LUMO, potentially affecting the HOMO-LUMO gap. The electron-donating piperidine group at the 2-position would likely raise the HOMO energy level. The distribution of these orbitals across the molecule would indicate the most probable sites for electrophilic and nucleophilic attack. For example, in many quinoline (B57606) derivatives, the HOMO and LUMO are often delocalized over the quinoline ring system.
To illustrate, consider the FMO data for a related compound, 2-methyl-8-nitroquinoline (B1328908), which has been studied computationally.
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -2.8 |
| HOMO-LUMO Gap | 3.7 |
This data is for 2-methyl-8-nitroquinoline and is presented for illustrative purposes.
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2. A harder molecule has a larger HOMO-LUMO gap and is less reactive.
Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is calculated as (E_HOMO + E_LUMO) / 2.
Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons. It is calculated as μ² / (2η).
These descriptors are valuable for comparing the reactivity of different molecules. For this compound, the presence of both electron-donating and electron-withdrawing groups would create a unique electronic profile that would be reflected in these global reactivity descriptors.
Below is an illustrative table of global reactivity descriptors for 2-methyl-8-nitroquinoline.
| Descriptor | Value (eV) |
| Chemical Hardness (η) | 1.85 |
| Chemical Potential (μ) | -4.65 |
| Electrophilicity Index (ω) | 5.85 |
This data is for 2-methyl-8-nitroquinoline and is presented for illustrative purposes.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In a QSAR study involving this compound, this compound would be part of a larger dataset of related molecules with known biological activities.
The process involves calculating a wide range of molecular descriptors for each compound, which can be electronic (like HOMO/LUMO energies), steric (related to size and shape), or hydrophobic. Statistical methods are then used to build a model that correlates a selection of these descriptors with the observed activity. Such models can then be used to predict the activity of new, untested compounds and to guide the design of more potent molecules. For instance, QSAR studies on quinoline derivatives have identified the importance of descriptors like molecular volume, electronegativity, and specific atom counts for their antitubercular activity.
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when it binds to a target molecule, typically a protein or a nucleic acid. This method is crucial in drug discovery for understanding the mechanism of action of a compound and for predicting its binding affinity.
In a molecular docking simulation of this compound, the compound would be placed in the binding site of a specific biological target. The simulation would then explore different possible binding poses and score them based on how well they fit and interact with the target. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
The output of a docking simulation includes the predicted binding mode (the three-dimensional arrangement of the ligand in the binding site) and a docking score, which is an estimate of the binding affinity. For example, studies on similar quinoline derivatives targeting enzymes like cholinesterases have identified key interactions, such as hydrogen bonds with specific amino acid residues and pi-pi stacking interactions between the quinoline ring and aromatic residues in the enzyme's active site. The nitro group and the piperidine ring of this compound would play a significant role in determining its specific binding interactions.
For illustrative purposes, the following table shows docking results for a related piperidinyl-quinoline acylhydrazone derivative against acetylcholinesterase (AChE).
| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| (E)-N'-(phenylmethylene)-2-(piperidin-1-yl)quinoline-3-carbohydrazide | Acetylcholinesterase (AChE) | -9.5 | Tyr121, Trp279, Phe330 |
This data is for a related compound and is presented for illustrative purposes.
Identification of Key Interacting Residues in Binding Pockets
Molecular docking is a pivotal computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in identifying key amino acid residues within a protein's binding pocket that interact with the ligand, in this case, this compound. Such interactions are crucial for understanding the potential biological activity of the compound.
In silico docking studies on analogous quinoline derivatives have revealed important interactions with the active sites of various enzymes. For instance, studies on piperidinyl-quinoline acylhydrazones have highlighted their interactions with key amino acid residues in the active sites of cholinesterase enzymes. mdpi.com Similarly, molecular docking of other bioactive quinoline compounds has been used to elucidate binding forces and establish structure-activity relationships. researchgate.net
For this compound, a hypothetical docking study against a relevant protein target would likely reveal several key interactions. The quinoline ring system can participate in π-π stacking interactions with aromatic residues like tyrosine (Tyr), phenylalanine (Phe), and tryptophan (Trp). The nitrogen atom in the quinoline ring and the oxygen atoms of the nitro group are potential hydrogen bond acceptors, forming interactions with hydrogen-donating residues such as serine (Ser), threonine (Thr), or arginine (Arg). als-journal.comnih.govmdpi.com The piperidine moiety can engage in hydrophobic interactions with nonpolar residues like valine (Val), leucine (B10760876) (Leu), and isoleucine (Ile). ijcrcps.com
A representative table of potential interacting residues and their interaction types, based on studies of similar compounds, is presented below.
| Interacting Residue (Example) | Interaction Type | Moiety of this compound Involved |
| Tryptophan (Trp) | π-π Stacking | Quinoline Ring |
| Tyrosine (Tyr) | Hydrogen Bond | Nitro Group (Oxygen) |
| Arginine (Arg) | Hydrogen Bond | Quinoline Nitrogen |
| Leucine (Leu) | Hydrophobic | Piperidine Ring |
| Valine (Val) | van der Waals | Piperidine Ring |
This table is illustrative and based on common interactions observed for similar molecular scaffolds.
Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics
An MD simulation of this compound, either in a solvent or within a protein binding pocket, would involve calculating the trajectory of the molecule over a specific time period. Analysis of this trajectory would reveal the conformational flexibility of the piperidine ring and the rotational freedom around the bond connecting it to the quinoline core. Key parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) would be calculated to assess stability. A stable binding pose in a protein, for example, would be characterized by a low RMSD value for the ligand over the simulation time.
The simulation would also illuminate the dynamic nature of the intermolecular interactions. Hydrogen bonds identified in docking studies could be monitored for their persistence and strength throughout the simulation, providing a more realistic picture of the binding affinity.
Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis, Energy Framework)
To comprehend the packing of molecules in a crystalline state and the nature of intermolecular forces, Hirshfeld surface analysis and energy framework calculations are employed. These methods provide a detailed picture of the non-covalent interactions that govern the supramolecular architecture.
Hirshfeld Surface Analysis is a graphical tool used to visualize and quantify intermolecular interactions in a crystal. The surface is generated around a molecule, and the distance from the surface to the nearest nucleus inside and outside the surface is used to color-code the regions of different interaction types. For this compound, a Hirshfeld surface analysis would likely reveal significant contributions from H···H, O···H, and C···H contacts. The presence of the nitro group would lead to prominent O···H interactions, indicating hydrogen bonding or close van der Waals contacts. nih.govnih.gov The analysis generates 2D fingerprint plots that summarize the percentage contribution of different types of intermolecular contacts.
A summary of expected intermolecular contacts and their typical contributions from Hirshfeld surface analysis is provided below.
| Intermolecular Contact Type | Expected Contribution |
| H···H | High |
| O···H/H···O | Significant |
| C···H/H···C | Moderate |
| N···H/H···N | Moderate |
| C···C (π-π stacking) | Possible |
This table presents expected contributions based on the functional groups present in the molecule and findings for analogous structures. nih.gov
In Vitro and Non Human in Vivo Biological Activity Profiling
Enzyme Inhibition Studies (In Vitro)
No published research was found that specifically investigates the inhibitory effects of 8-Nitro-2-piperidin-1-ylquinoline on the following enzymes:
Non-Human Mammalian Model Studies (In Vivo)
Similarly, there is a lack of in vivo research on the specific compound .
Anticonvulsant Activity in Rodent Seizure Models:No studies were found that have evaluated the anticonvulsant properties of this compound in any rodent seizure models.
While the broader class of quinoline (B57606) and piperidine (B6355638) derivatives has been the subject of various pharmacological studies, the specific biological activities of this compound remain uncharacterized in the public domain. Therefore, the creation of a scientifically accurate article focusing solely on this compound, as per the provided outline, is not feasible at this time.
Antihypertensive Activity in Animal Models of Hypertension
A comprehensive review of published scientific literature reveals a lack of studies specifically investigating the antihypertensive properties of this compound in animal models of hypertension. While the broader class of quinoline derivatives has been explored for various pharmacological activities, including cardiovascular effects, research on the direct impact of this compound on blood pressure regulation is not publicly available.
Some structurally related quinoline compounds have been assessed for cardiovascular side effects, primarily in the context of their use as antimalarial agents. However, this research does not provide evidence of antihypertensive activity for the specific compound . Similarly, while some piperidinyl-quinoline derivatives have been noted for potential antihypertensive applications, specific data for this compound is absent from the current body of scientific work. Therefore, its profile regarding antihypertensive efficacy remains uncharacterized.
Modulation of Serotonin (B10506) Receptors (e.g., 5-HT1A Antagonism, Serotonin Reuptake Inhibition)
While direct experimental data on this compound's interaction with serotonin receptors is limited, the analysis of structurally similar compounds provides significant insights into its potential activity as a modulator of the serotonin system, particularly as a 5-HT1A receptor antagonist and a serotonin reuptake inhibitor. The chemical structure, featuring a quinoline core substituted with a nitro group and a piperidine moiety, is common among compounds designed to target these components of the serotonergic system.
Structure-Activity Relationship Insights
The modulation of serotonin receptors by quinoline derivatives is highly dependent on the nature and position of the substituents on the quinoline ring.
The Nitro Group: The presence of a nitro group on the quinoline ring is a key feature for high-affinity binding to the serotonin transporter (SERT). For instance, 6-nitroquipazine (B1217420) is a potent and selective SERT inhibitor, exhibiting approximately 150-fold higher affinity than its non-nitrated parent compound, quipazine. nih.gov The position of the nitro group is critical; studies on 6-nitroquipazine analogues have shown that this substituent plays a crucial role in achieving sub-nanomolar affinity for SERT. nih.gov However, the introduction of a nitro group does not universally guarantee high SERT affinity in all quinoline-based structures, as seen in some buspirone-like derivatives where the nitro-substituted compounds had lower affinity than their unsubstituted counterparts. nih.gov The effect of a nitro group at the 8-position, as in the compound of interest, on SERT and 5-HT1A receptor affinity is not as extensively documented but is expected to significantly influence the electronic properties and binding orientation of the molecule.
The Piperidine/Piperazine (B1678402) Moiety: The 2-piperidin-1-yl substitution is a common motif in ligands targeting serotonin receptors. The nature of this heterocyclic amine is crucial for receptor affinity and functional activity. For example, various 2-piperazin-1-ylquinoline derivatives have been synthesized and evaluated as dual-acting serotonin reuptake inhibitors and 5-HT1A receptor antagonists. nih.gov In these series, the piperazine ring serves as a key pharmacophoric element for interaction with both SERT and the 5-HT1A receptor. The substitution of piperazine with piperidine, as in this compound, would alter the steric and electronic properties, likely affecting the binding affinity and functional outcome at these targets. Studies on other series of 5-HT1A receptor ligands have shown that piperidine-containing compounds can display potent affinity across 5-HT1A, 5-HT1B, and 5-HT1D receptors. nih.gov
Analogues and Their Receptor Affinities
To contextualize the potential activity of this compound, it is useful to examine the receptor binding data of related quinoline derivatives.
| Compound Name | Structure | Target | Affinity (Ki or IC50, nM) | Functional Activity |
| 6-Nitroquipazine | A quinoline with a nitro group at position 6 and a piperazine at position 2. | SERT | Ki = 0.17 | Potent Inhibitor |
| 5-HT1A | Low Affinity | - | ||
| Quipazine | A quinoline with a piperazine at position 2. | SERT | Ki = 30 | Inhibitor |
| SSA-426 | A 2-piperazin-1-ylquinoline derivative. | SERT | - | Inhibitor |
| 5-HT1A | - | Antagonist | ||
| Compound 7 (from Zhou et al., 2009) | A 2-piperazin-1-ylquinoline derivative. | SERT | IC50 = 1.6 | Potent Inhibitor |
| 5-HT1A | Ki = 2.4 | Potent Antagonist |
Data compiled from multiple sources. nih.govnih.gov
Based on these structure-activity relationships, it is plausible that this compound interacts with serotonin receptors. The presence of the nitro group suggests a potential for high-affinity binding to the serotonin transporter, although the 8-position may lead to different interactions compared to the well-studied 6-nitro derivatives. The 2-piperidin-1-yl moiety is a known pharmacophore for 5-HT1A receptor ligands, suggesting a possible antagonist or partial agonist profile at this receptor. However, without direct experimental data, the precise affinity and functional activity of this compound at 5-HT1A receptors and the serotonin transporter remain speculative.
Mechanistic Elucidation of Biological Actions at the Molecular and Cellular Levels
Biochemical Pathway Perturbations Induced by Compound Activity
There is currently no published research that identifies or describes any specific biochemical pathway perturbations caused by the activity of 8-Nitro-2-piperidin-1-ylquinoline.
Characterization of Molecular Targets and Binding Site Specificity
The specific molecular targets of this compound have not been identified. Consequently, there is no information regarding its binding site specificity.
Enzyme Kinetic Studies to Define Inhibition Mechanisms
No enzyme kinetic studies for this compound have been reported in the scientific literature. Therefore, its mechanism of enzyme inhibition, if any, remains undefined.
Cellular Assays for Investigating Mode of Action
There are no available reports on cellular assays conducted to investigate the mode of action of this compound.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Influence of Substituent Variation on Biological Potency and Selectivity
The biological activity of quinoline (B57606) derivatives is significantly modulated by the nature and position of substituents on both the quinoline core and the piperidine (B6355638) ring.
The nitro group, a strong electron-withdrawing substituent, plays a pivotal role in the pharmacological profile of quinoline derivatives. Its position on the quinoline ring can drastically alter the compound's activity. For instance, studies on various nitroquinoline derivatives have demonstrated the importance of the nitro group's location for activities such as anticancer effects. Research on 2-styryl-8-nitroquinolines has shown that the 8-nitro substitution results in a more planar molecular geometry compared to their 8-hydroxy counterparts, which could influence receptor binding. bohrium.com However, in terms of cytotoxicity against HeLa cancer cells, the 8-hydroxy derivatives exhibited greater potency than the 8-nitro derivatives, suggesting that for this specific activity, the nitro group at the 8-position is not optimal. bohrium.com
In a different context, the nitration of 6-bromoquinoline (B19933) to 6-bromo-5-nitroquinoline (B1267105) was found to activate the adjacent bromo group for nucleophilic substitution, highlighting the electronic influence of the nitro group on the quinoline ring's reactivity. semanticscholar.org This activation is a key step in the synthesis of various substituted quinolines with potential biological activities. semanticscholar.org Furthermore, studies on other quinoline derivatives have shown that the presence and position of a nitro group can be critical for antiproliferative activity. For example, 6-bromo-5-nitroquinoline displayed significant antiproliferative activity against several cancer cell lines. nih.gov
Table 1: Effect of Nitro Group Position on the Cytotoxicity of Styrylquinoline Derivatives bohrium.com
| Compound Series | Substituent at Position 8 | IC₅₀ Range (µM) against HeLa cells |
| Series 1 | -OH | 2.52 - 4.69 |
| Series 2 | -NO₂ | 2.897 - 10.37 |
This table illustrates that for the styrylquinoline scaffold, a hydroxyl group at position 8 leads to more potent cytotoxic activity compared to a nitro group at the same position.
The piperidine moiety at the 2-position of the quinoline ring is a common feature in many biologically active compounds, and its substitution pattern can significantly impact potency and selectivity. In a series of piperidinyl-quinoline acylhydrazone derivatives designed as anti-Alzheimer's agents, substitutions on the piperidine ring were explored. mdpi.com While the core structure in this study differs from 8-nitro-2-(piperidin-1-yl)quinoline, the principles of substitution effects on the piperidine ring are relevant.
Generally, introducing substituents on the piperidine ring can affect the molecule's lipophilicity, steric profile, and ability to form hydrogen bonds, all of which are critical for drug-receptor interactions. For example, in a study of monoamine oxidase (MAO) inhibitors with a piperidine ring, para-substitution was found to be preferable to meta-substitution, and the addition of a hydroxyl group enhanced the inhibitory effect. acs.org The introduction of a 4-methyl substituent on the piperidine ring has also been shown to produce high MAO-B inhibition. acs.org
In the context of anticancer agents, the introduction of heteroatoms into the piperidine ring, such as in morpholine (B109124) and piperazine (B1678402) derivatives, was found to decrease multidrug-resistant selective toxicity compared to piperidine derivatives. nih.gov Furthermore, the position of substitution on the piperidine ring can be crucial for activity. For instance, in a series of GLP-1R agonists, a substituent at the 3-position of the piperidine ring resulted in higher potentiation compared to a substituent at the 4-position. thieme-connect.com
Table 2: Influence of Piperidine Ring Modification on Biological Activity (General Observations)
| Modification | Impact on Activity | Reference |
| Para-hydroxy substitution | Increased MAO inhibitory effect | acs.org |
| 4-methyl substitution | High MAO-B inhibition | acs.org |
| Introduction of heteroatoms (e.g., morpholine) | Decreased MDR-selective toxicity | nih.gov |
| Substitution at the 3-position vs. 4-position | Higher GLP-1R agonist potentiation | thieme-connect.com |
This table provides a general overview of how substitutions on the piperidine ring can modulate the biological activity of different compound series.
Correlation of Structural Features with Pharmacological Profiles
The planarity of the quinoline ring system is often important for intercalation with DNA or binding to flat receptor surfaces. The presence of the nitro group at the 8-position, as seen in 2-styryl-8-nitroquinolines, contributes to a more planar molecular geometry. bohrium.com This planarity, combined with the electron-withdrawing nature of the nitro group, can influence the molecule's ability to participate in π-π stacking and other non-covalent interactions with biological targets.
The 2-aminoquinoline (B145021) scaffold, a close relative of the 2-piperidinylquinoline structure, has been investigated for its potential as neuronal nitric oxide synthase (nNOS) inhibitors. nih.gov In these studies, the 2-amino group acts as an isostere for the guanidinium (B1211019) group of L-arginine, the natural substrate for nNOS. The piperidine ring in 8-nitro-2-(piperidin-1-yl)quinoline can be seen as a cyclic amine substituent at the 2-position, which can influence the compound's basicity and its interaction with acidic residues in a target protein.
Pharmacophoric Mapping for Rational Drug Design
Pharmacophore modeling is a powerful tool in rational drug design that identifies the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. For quinoline derivatives, several pharmacophore models have been developed for various targets.
For antimalarial activity, a five-point pharmacophore model was developed for febrifugine (B1672321) derivatives, which included two hydrogen bond acceptors, one positively ionizable feature, and two aromatic rings. researchgate.net Such a model highlights the key interaction points necessary for binding to the target. While this model is not specific to 8-nitro-2-(piperidin-1-yl)quinoline, it provides a general idea of the important features for antimalarial quinolines.
In the context of nNOS inhibitors based on the 2-aminoquinoline scaffold, the key pharmacophoric elements include the basic 2-amino group (or a cyclic amine like piperidine) and a hydrophobic aryl group. acs.org The relative orientation of these groups is critical for potent and selective inhibition.
A hypothetical pharmacophore for 8-nitro-2-(piperidin-1-yl)quinoline could be proposed based on its structural features and known activities of related compounds. This model would likely include:
An aromatic ring feature corresponding to the quinoline nucleus.
A hydrogen bond acceptor feature from the nitro group.
A positively ionizable/basic feature associated with the piperidine nitrogen.
Hydrophobic features from the fused benzene (B151609) ring and the aliphatic part of the piperidine ring.
Table 3: Potential Pharmacophoric Features of 8-Nitro-2-(piperidin-1-yl)quinoline
| Pharmacophoric Feature | Corresponding Structural Moiety | Potential Role in Biological Activity |
| Aromatic Ring | Quinoline Nucleus | π-π stacking interactions, hydrophobic interactions |
| Hydrogen Bond Acceptor | Nitro Group | Interaction with hydrogen bond donors in the receptor |
| Positively Ionizable/Basic Center | Piperidine Nitrogen | Ionic interactions, hydrogen bonding with acidic residues |
| Hydrophobic Group | Benzene Ring, Piperidine Ring | Hydrophobic interactions with the receptor pocket |
This pharmacophoric map can serve as a guide for the rational design of new analogs of 8-nitro-2-(piperidin-1-yl)quinoline with improved potency, selectivity, and pharmacokinetic properties. By systematically modifying these key features, it is possible to fine-tune the compound's interaction with its biological target.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 8-Nitro-2-piperidin-1-ylquinoline, and how can purity be validated?
- Methodology :
- Synthesis typically involves nucleophilic substitution or coupling reactions between nitro-substituted quinoline precursors and piperidine derivatives under reflux conditions. For example, acylation or sulfonylation of piperidine intermediates with quinoline moieties is common .
- Purification methods include recrystallization (using solvents like ethanol or dichloromethane) or column chromatography (silica gel, gradient elution).
- Purity validation requires HPLC (High-Performance Liquid Chromatography) with UV detection (λ = 254 nm) and elemental analysis (C, H, N) to confirm stoichiometry .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodology :
- NMR : H and C NMR in deuterated solvents (e.g., DMSO-d6 or CDCl3) to confirm substituent positions and piperidine ring conformation.
- Mass Spectrometry : High-resolution ESI-MS for molecular ion ([M+H]) analysis and fragmentation patterns.
- IR Spectroscopy : Identification of nitro (NO) stretching vibrations (~1520 cm) and C-N bonds (~1250 cm) .
Q. How should researchers handle discrepancies in spectral data during structural elucidation?
- Methodology :
- Cross-validate using multiple techniques (e.g., compare NMR with X-ray crystallography if crystals are obtainable).
- Re-examine synthesis steps for unintended side reactions (e.g., nitro group reduction under acidic conditions).
- Consult literature for analogous compounds to identify common spectral artifacts .
Advanced Research Questions
Q. What experimental design strategies optimize the yield of this compound under varying reaction conditions?
- Methodology :
- Use Design of Experiments (DoE) to test variables: temperature (60–120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd/C for coupling reactions).
- Monitor reaction progress via TLC or GC-MS at intervals.
- Apply response surface methodology (RSM) to model optimal conditions .
Q. How can computational modeling predict the biological activity of this compound?
- Methodology :
- Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinase enzymes) to assess binding affinity.
- Use density functional theory (DFT) to calculate nitro group electron-withdrawing effects on reactivity.
- Validate predictions with in vitro assays (e.g., enzyme inhibition IC50 measurements) .
Q. What strategies address contradictory data in toxicity studies of this compound?
- Methodology :
- Conduct dose-response assays across multiple cell lines (e.g., HepG2 for hepatotoxicity, HEK293 for renal impact).
- Control for nitro group reduction metabolites using LC-MS/MS to identify degradation products.
- Compare results with structurally similar compounds (e.g., 8-nitroquinoline derivatives) to isolate structure-activity relationships .
Q. How can researchers apply the PICO framework to design studies on this compound’s mechanism of action?
- Methodology :
- Population : Specific biological targets (e.g., bacterial enzymes, cancer cell receptors).
- Intervention : Dose-dependent application of this compound.
- Comparison : Existing nitroquinoline-based inhibitors (e.g., chloroquine derivatives).
- Outcome : Metrics like IC50, minimum inhibitory concentration (MIC), or apoptotic index .
Q. What advanced techniques resolve crystallographic challenges for this compound?
- Methodology :
- Use Mercury software for crystal structure visualization and refinement, focusing on piperidine ring puckering and nitro group orientation.
- Employ synchrotron X-ray diffraction for high-resolution data collection if conventional sources fail.
- Analyze thermal ellipsoids to assess molecular flexibility .
Methodological Guidelines
- Data Management : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing spectral data in repositories like Cambridge Structural Database (CSD) or PubChem .
- Ethical Synthesis : Follow NIH guidelines for reporting experimental conditions, including waste disposal protocols for nitro-containing byproducts .
- Reproducibility : Provide detailed synthetic protocols in supplementary materials, including raw spectral data and instrument calibration logs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
